(2R)-2-amino-N-methylpentanamide hydrochloride
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Overview
Description
(2R)-2-amino-N-methylpentanamide hydrochloride is a chemical compound with a specific stereochemistry, denoted by the (2R) configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methyl group, and a pentanamide backbone, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-methylpentanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-5-methylhexanoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted into an amide group through an amidation reaction. This can be achieved using reagents like thionyl chloride or carbodiimides in the presence of a suitable amine.
Methylation: The resulting amide is then methylated using methyl iodide or a similar methylating agent to introduce the N-methyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R)-2-amino-N-methylpentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-5-methylhexanoic acid: A precursor in the synthesis of (2R)-2-amino-N-methylpentanamide hydrochloride.
(2R)-2-amino-N-ethylpentanamide hydrochloride: A similar compound with an ethyl group instead of a methyl group.
(2R)-2-amino-N-methylbutanamide hydrochloride: A related compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino group and a methylated amide group
Properties
CAS No. |
2703748-84-7 |
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Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.6 |
Purity |
95 |
Origin of Product |
United States |
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